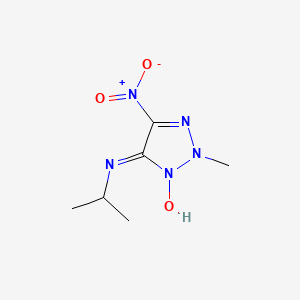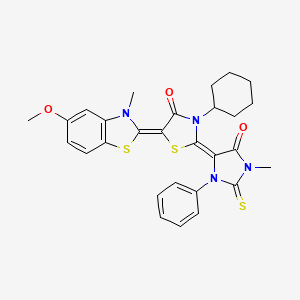
N-isopropyl-2-methyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-4-NITRO-5-[(PROPAN-2-YL)AMINO]-2H-1,2,3-TRIAZOL-1-IUM-1-OLATE is a complex organic compound with a unique structure that includes a triazole ring, a nitro group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of glyoxal and ammonia to form the triazole ring, followed by nitration and amination reactions . Reaction conditions often include the use of polar solvents and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-4-NITRO-5-[(PROPAN-2-YL)AMINO]-2H-1,2,3-TRIAZOL-1-IUM-1-OLATE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal hydrides, and polar solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
Major products formed from these reactions include various derivatives with modified functional groups, which can be used in further research and applications.
Scientific Research Applications
2-METHYL-4-NITRO-5-[(PROPAN-2-YL)AMINO]-2H-1,2,3-TRIAZOL-1-IUM-1-OLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHYL-4-NITRO-5-[(PROPAN-2-YL)AMINO]-2H-1,2,3-TRIAZOL-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 1,2,3-Triazole
- 4-Nitro-1,2,3-Triazole
- 5-Amino-1,2,3-Triazole
Uniqueness
2-METHYL-4-NITRO-5-[(PROPAN-2-YL)AMINO]-2H-1,2,3-TRIAZOL-1-IUM-1-OLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H11N5O3 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-5-nitro-N-propan-2-yltriazol-4-imine |
InChI |
InChI=1S/C6H11N5O3/c1-4(2)7-5-6(11(13)14)8-9(3)10(5)12/h4,12H,1-3H3 |
InChI Key |
IDUCZYJWBRKXQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C1C(=NN(N1O)C)[N+](=O)[O-] |
solubility |
20.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[(2-butoxyphenyl)methanediyl]bis(2-phenylacetamide)](/img/structure/B11520808.png)
![ethyl (2Z)-2-(anthracen-9-ylmethylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11520818.png)

![1-benzyl-4-[(4-chlorophenyl)carbonyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11520826.png)
![{1-[3-(5-Dimethylaminomethyl-tetrazol-1-yl)-phenyl]-1H-tetrazol-5-ylmethyl}-dimethyl-amine](/img/structure/B11520830.png)

![ethyl 2-({2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11520846.png)
![(4Z)-4-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11520853.png)

![4-Chloro-3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B11520866.png)


![2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11520889.png)
![3,3-dimethyl-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11520895.png)
